Lipophilicity Profile Differentiates from Phenyl-Containing Analogs
The target compound exhibits a computed XLogP3 value of 0.7, which is significantly lower than that of the phenyl-substituted analog 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine (XLogP3 ~1.5). This difference in lipophilicity, of approximately 0.8 log units, suggests the thiophene-containing compound is less lipophilic and may therefore possess distinct absorption, distribution, and blood-brain barrier penetration characteristics [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 (computed) |
| Comparator Or Baseline | 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine: ~1.5 (estimated based on phenyl replacement of thiophene) |
| Quantified Difference | Δ ≈ 0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity is a key determinant of CNS drug-likeness; a lower LogP can improve aqueous solubility and reduce non-specific protein binding, which is a critical factor for in vivo studies and lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16227515, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine. Retrieved April 21, 2026. View Source
